molecular formula C8H8BrCl B1531149 2-(Bromomethyl)-4-chloro-1-methylbenzene CAS No. 869721-21-1

2-(Bromomethyl)-4-chloro-1-methylbenzene

Cat. No.: B1531149
CAS No.: 869721-21-1
M. Wt: 219.5 g/mol
InChI Key: QBPPJEQXSUCTQP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chloro-1-methylbenzene is an organic compound belonging to the class of benzene derivatives It features a benzene ring substituted with a bromomethyl group at the second position, a chlorine atom at the fourth position, and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-chloro-1-methylbenzene typically involves the bromination of 4-chloro-1-methylbenzene. This can be achieved by reacting 4-chloro-1-methylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the formation of the bromomethyl group .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of less toxic solvents and optimized reaction conditions can enhance yield and reduce environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chloro-1-methylbenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The chlorine atom and methyl group on the benzene ring influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2-(Bromomethyl)-1-chloro-4-methylbenzene
  • 2-(Bromomethyl)-4-fluoro-1-methylbenzene
  • 2-(Bromomethyl)-4-chloro-1-ethylbenzene

Comparison: 2-(Bromomethyl)-4-chloro-1-methylbenzene is unique due to the specific positioning of its substituents, which affects its reactivity and applications. Compared to similar compounds, the presence of both bromine and chlorine atoms on the benzene ring enhances its electrophilic and nucleophilic substitution potential, making it a valuable intermediate in various synthetic pathways .

Biological Activity

2-(Bromomethyl)-4-chloro-1-methylbenzene, also known as benzyl 4-chloro-2-bromotoluene, is an aromatic compound with the molecular formula C8_8H8_8BrCl. This compound features a benzene ring substituted with both a bromomethyl group and a chlorine atom, which enhances its reactivity and potential biological activity. The compound has garnered interest due to its potential applications in pharmacology and toxicology.

The presence of halogen substituents in this compound increases its electrophilicity, making it capable of forming covalent bonds with nucleophiles such as DNA and proteins. This property is significant for understanding its biological effects, particularly regarding mutagenicity and cytotoxicity.

Alkylating Agent

Research indicates that this compound can act as an alkylating agent , interacting with biological macromolecules through alkylation processes. This interaction can lead to mutagenic effects, making it a candidate for further investigation in pharmacological studies and toxicological assessments .

Cytotoxicity and Mutagenicity

In vitro studies have explored the cytotoxicity of this compound across various cell lines. The compound's ability to induce DNA damage through alkylation raises concerns about its mutagenic potential. For instance, studies have shown that compounds with similar structures exhibit significant cytotoxic effects on human cell lines, indicating a need for further research into the safety and biological implications of this compound .

The mechanism by which this compound exerts its biological effects primarily involves the formation of covalent bonds with nucleophilic sites on DNA or proteins. This alkylation can disrupt normal cellular processes, leading to cell death or mutations. The detailed pathways and targets remain an area for further study, but initial findings suggest interactions with key cellular components .

Comparative Analysis

To understand the biological activity of this compound better, a comparison with structurally similar compounds can provide insights into its unique properties:

Compound NameStructure FeaturesUnique Aspects
4-(Bromomethyl)benzoic acidContains a carboxylic acid groupIncreased acidity and potential for hydrogen bonding
4-(Bromomethyl)benzeneLacks chlorine substituentLess reactive due to absence of additional halogen
2-Chloro-1-methylbenzeneLacks bromomethyl groupReduced versatility in substitution reactions
2-Bromo-1-chloro-4-methylbenzeneSimilar halogen substitutions but different positioningVariations in reactivity based on substitution pattern

Case Studies

Several studies have highlighted the biological implications of compounds related to this compound:

  • Mutagenicity Studies : A study evaluated the mutagenic potential of various alkylating agents using bacterial assays, demonstrating that compounds with similar electrophilic characteristics significantly increased mutation rates .
  • Cytotoxicity Assessments : Research involving human cell lines such as HaCaT keratinocytes showed that exposure to certain brominated compounds led to decreased cell viability, indicating potential cytotoxic effects associated with alkylation .
  • Mechanistic Insights : Investigations into the interaction of halogenated compounds with cellular targets have revealed that electrophilic attack on thiol groups in proteins can lead to functional alterations and increased susceptibility to oxidative stress .

Properties

IUPAC Name

2-(bromomethyl)-4-chloro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPPJEQXSUCTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677813
Record name 2-(Bromomethyl)-4-chloro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869721-21-1
Record name 2-(Bromomethyl)-4-chloro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-4-chloro-1-methylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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